2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c27-19(13-31-22-24-16-8-3-4-9-17(16)28-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)18-10-5-11-30-18/h1-11H,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDMLVSUKONHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzoxazole and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to nucleophilic substitution reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological properties, particularly in the realms of anticancer and antimicrobial activities.
Anticancer Activity
- Mechanism of Action : The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. Molecular docking studies have shown promising results indicating its potential as a 5-lipoxygenase inhibitor, which is relevant for its anti-inflammatory and anticancer properties .
- Case Studies :
Antimicrobial Activity
- In Vitro Studies : Compounds structurally related to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide have been tested for antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzoxazole or thiophene rings can lead to enhanced potency and selectivity against target enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compound from :
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
- Key differences :
- Replaces benzoxazole with 1,2,4-thiadiazole (sulfur instead of oxygen in the oxazole ring).
- Substituents: 2-chlorophenyl on thiadiazole and furan-2-ylmethyl on acetamide.
- Implications: The thiadiazole’s electron-deficient nature may reduce π-stacking compared to benzoxazole.
Compound from :
N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Key differences :
- Benzothiazole replaces benzoxazole (sulfur instead of oxygen).
- Tetrazole ring replaces oxadiazole, introducing a nitrogen-rich heterocycle.
- Implications :
Compound from :
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Key differences :
- Trifluoromethylphenyl and methoxybenzyl substituents.
- Thiadiazole instead of oxadiazole.
- Implications :
Anti-Exudative Activity () :
A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated dose-dependent anti-exudative effects (10 mg/kg), comparable to diclofenac sodium (8 mg/kg).
Physicochemical Properties and Pharmacokinetics
Key Observations :
- The target compound’s oxadiazole-thiophene unit balances lipophilicity (LogP ~3.8) and hydrogen-bonding capacity, favoring oral bioavailability.
- ’s tetrazole lowers LogP but increases solubility, a trade-off critical for CNS-targeting drugs .
Structural-Activity Relationship (SAR) Trends
- Benzoxazole vs. Benzothiazole : Benzoxazole’s oxygen atom may improve metabolic stability over benzothiazole’s sulfur, which is prone to oxidation .
- Oxadiazole vs.
- Thiophene vs. Furan/Chlorophenyl : Thiophene’s sulfur atom offers stronger van der Waals interactions than furan, while chlorophenyl increases steric bulk, possibly hindering target access .
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzoxazole moiety : Known for its diverse biological activities.
- Thiazole derivative : Often linked to antimicrobial and anticancer properties.
- Acetamide group : Contributes to the compound's solubility and reactivity.
Antimicrobial Activity
Research has shown that derivatives of benzoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, studies involving similar compounds demonstrated:
- Minimum Inhibitory Concentrations (MIC) against various bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). Certain derivatives exhibited MIC values as low as 50 µg/mL against these strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | E. coli |
| Compound B | 50 | B. subtilis |
| Compound C | 100 | Pichia pastoris |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. Compounds similar to our target have shown:
- Cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 µM to 30 µM. For example, a related oxadiazole compound demonstrated significant activity against breast cancer cells with an IC50 of 15 µM .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 15 | Oxadiazole Derivative |
| HeLa (Cervical) | 20 | Benzoxazole Derivative |
The proposed mechanism of action for compounds in this class involves:
- Inhibition of DNA synthesis : By intercalating into DNA or inhibiting topoisomerases.
- Induction of apoptosis : Through the activation of caspases and other apoptotic pathways.
- Disruption of cellular signaling pathways , particularly those involving kinases associated with cancer progression.
Case Studies
A notable study evaluated the biological activity of various benzoxazole derivatives, including our target compound. The results indicated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
